5-Methoxybicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
5-Methoxybicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol . This compound is characterized by its unique bicyclo[2.2.2]octane structure, which is a rigid, cage-like framework. The presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position further defines its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybicyclo[2.2.2]octane-2-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of Functional Groups: The methoxy group can be introduced via methylation reactions, while the carboxylic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by functional group modifications. The reaction conditions typically include controlled temperatures and pressures to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
5-Methoxybicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 5-Methoxybicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying enzyme activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-2-carboxylic acid: Lacks the methoxy group, which affects its reactivity and biological activity.
5-Hydroxybicyclo[2.2.2]octane-2-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
Uniqueness
5-Methoxybicyclo[2.2.2]octane-2-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups on the rigid bicyclic framework. This combination of functional groups and structural rigidity imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-methoxybicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-13-9-5-6-2-3-7(9)4-8(6)10(11)12/h6-9H,2-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGWVCMTVQPFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC1CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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